(1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride
(1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride
Y27632 is a selective ROCK inhibitor, which inhibits ET-1-induced increases in natriuretic peptide production, cell size, protein synthesis, and myofibrillar organization. Y27632 prevents dimethylnitrosamine-induced hepatic fibrosis in rats, increases apoptosis and disrupts the actin cortical mat in embryonic avian corneal epithelium, affects initial heart myofibrillogenesis in cultured chick blastoderm, promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord.
Brand Name:
Vulcanchem
CAS No.:
129830-38-2
VCID:
VC0004081
InChI:
InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1
SMILES:
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl
Molecular Formula:
C14H21N3O • 2HCl
Molecular Weight:
320.3 g/mol
(1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride
CAS No.: 129830-38-2
Inhibitors
VCID: VC0004081
Molecular Formula: C14H21N3O • 2HCl
Molecular Weight: 320.3 g/mol
Purity: > 98%
CAS No. | 129830-38-2 |
---|---|
Product Name | (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride |
Molecular Formula | C14H21N3O • 2HCl |
Molecular Weight | 320.3 g/mol |
IUPAC Name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride |
Standard InChI | InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1 |
Standard InChIKey | IDDDVXIUIXWAGJ-JXIQBYSYSA-N |
Isomeric SMILES | C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl |
SMILES | CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl |
Canonical SMILES | CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl |
Appearance | white to off-white solid powder |
Description | Y27632 is a selective ROCK inhibitor, which inhibits ET-1-induced increases in natriuretic peptide production, cell size, protein synthesis, and myofibrillar organization. Y27632 prevents dimethylnitrosamine-induced hepatic fibrosis in rats, increases apoptosis and disrupts the actin cortical mat in embryonic avian corneal epithelium, affects initial heart myofibrillogenesis in cultured chick blastoderm, promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord. |
Purity | > 98% |
Synonyms | N-(4-pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide Y 27632 Y 27632, (4(R)-trans)-isomer Y 27632, (4(S)-trans)-isomer Y 27632, (trans)-isomer Y 27632, dihydrochloride, (4(R)-trans)-isomer Y-27632 Y27632 |
Reference | 1:Am J Respir Cell Mol Biol. 2014 Nov;51(5):701-8. doi: 10.1165/rcmb.2013-0484OC. Airway hyperresponsiveness induced by repeated esophageal infusion of HCl in guinea pigs.Cheng YM,Cao AL,Zheng JP,Wang HW,Sun YS,Liu CF,Zhang BB,Wang Y,Zhu SL,Wu DZ, PMID: 24828018 DOI: 10.1165/rcmb.2013-0484OC Abstract: Gastroesophageal reflux is a common disorder closely related to chronic airway diseases, such as chronic cough, asthma, chronic bronchitis, and chronic obstructive disease. Indeed, gastroesophageal acid reflux into the respiratory tract causes bronchoconstriction, but the underlying mechanisms have still not been clarified. This study aimed to elucidate functional changes of bronchial smooth muscles (BSMs) isolated from guinea pigs in an animal model of gastroesophageal reflux. The marked airway inflammation, hyperresponsiveness and remodeling were observed after guinea pigs were exposed to intraesophageal HCl infusion for 14 days. In addition, contractile responses to acetylcholine (ACh), KCl, electrical field stimulation, and extracellular Ca(2+) were greater in guinea pigs infused with HCl compared with control groups. The L-type voltage-dependent Ca(2+) channels (L-VDCC) blocker, nicardipine, significantly inhibited ACh- and Ca(2+)-enhanced BSM contractions in guinea pigs infused with HCl. The Rho-kinase inhibitor, Y27632, attenuated ACh-enhanced BSM contractions in guinea pigs infused with HCl. Moreover, mRNA and protein expressions for muscarinic M2 and M3 receptors, RhoA, and L-VDCC in BSM were detected by real-time PCR and Western blot. Expressions of mRNA and protein for muscarinic M3 receptors, RhoA, and L-VDCC were greater than in BSM of HCl-infused guinea pigs, whereas levels of muscarinic M2 receptors were unchanged. We demonstrate that acid infusion to the lower esophagus and, subsequently, microaspiration into the respiratory tract in guinea pigs leads to airway hyperresponsiveness and overactive BSM. Functional and molecular results indicate that overactive BSM is the reason for enhancement of extracellular Ca(2+) influx via L-VDCC and Ca(2+) sensitization through Rho-kinase signaling. |
PubChem Compound | 9901617 |
Last Modified | Nov 11 2021 |
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